![molecular formula C15H15ClN2S B5766261 N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B5766261.png)
N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea
Overview
Description
N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, also known as CDPTU, is a synthetic compound that has been extensively studied for its potential use in scientific research. CDPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
Scientific Research Applications
Crystal Structure Analysis
N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been a subject of interest in crystallography. Studies have focused on synthesizing and characterizing similar thiourea derivatives, determining their crystal structures through techniques like X-ray diffraction. For instance, a related compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, was synthesized and its crystal structure was elucidated, revealing strong intramolecular hydrogen bonding and dimer formation via intermolecular interactions (Saeed & Parvez, 2005).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives, including those structurally similar to N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, have been evaluated for their potential in inhibiting enzymes and sensing mercury. A study highlighted the anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase, as well as their capability as mercury sensors, using spectrofluorimetric techniques (Rahman et al., 2021).
Biological Activities and Molecular Docking Studies
Several thiourea derivatives have been synthesized and analyzed for their biological activities, including antibacterial and antifungal properties. Molecular docking studies have been conducted to understand their interactions with specific proteins, which helps in assessing their potential as therapeutic agents (Hussain et al., 2020).
Fluorescence Spectroscopy in Protein Interaction
The interaction between thiourea derivatives and proteins like serum albumin has been studied using fluorescence spectroscopy. Such studies provide insights into the binding mechanisms and intermolecular forces involved in these interactions (Cui et al., 2006).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-10-6-7-14(8-11(10)2)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVWKIIHSEYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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